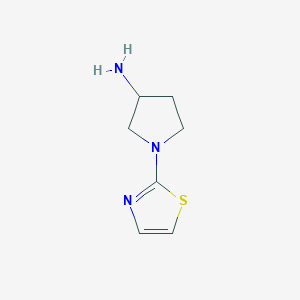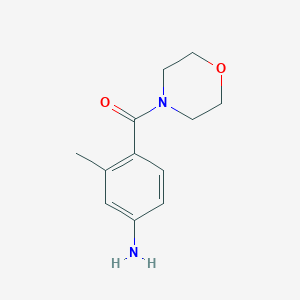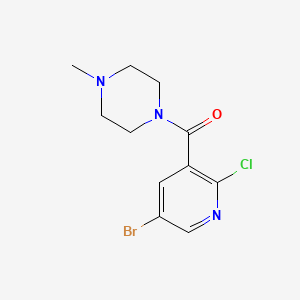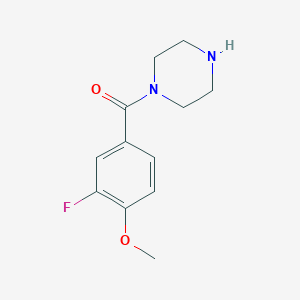
1-(1,3-チアゾール-2-イル)ピロリジン-3-アミン
概要
説明
Synthesis Analysis
While specific synthesis methods for “1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine” are not available, there are general methods for synthesizing similar compounds. For instance, a series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity .科学的研究の応用
抗菌活性
1-(1,3-チアゾール-2-イル)ピロリジン-3-アミンを含むチアゾール誘導体は、抗菌特性を示すことが判明しています . それらは、抗菌薬であるスルファチアゾールを含む様々な薬物の開発に使用されてきました .
抗レトロウイルス活性
チアゾール誘導体は、抗レトロウイルス薬の開発にも使用されてきました。 例えば、HIV/AIDSの治療に使用されるリトナビルは、チアゾール部分を含んでいます .
抗真菌活性
チアゾール誘導体は、抗真菌特性を示すことが判明しています。 例えば、アバファンギンは、チアゾール部分を含む抗真菌薬です . さらに、一連の5-(2-置換-1,3-チアゾール-5-イル)-2-アルコキシベンゾアミドおよび5-(2-N-(置換アリール)-1,3-チアゾール-5-イル)-2-アルコキシベンゾアミドが合成され、抗真菌活性についてスクリーニングされました .
抗癌活性
チアゾール誘導体は、抗癌薬の開発に使用されてきました。 抗癌薬であるチアゾフリンは、チアゾール部分を含んでいます . さらに、異なる位置でのチアゾール系化合物の修飾は、強力な抗腫瘍活性を有する新規分子を生成することが示されています .
アルツハイマー病治療活性
チアゾール誘導体は、アルツハイマー病の治療に可能性を示しています . この用途のための薬物の開発は、活発な研究分野です。
降圧活性
チアゾール誘導体は、降圧薬の開発に使用されてきました . これらの薬は、高血圧の管理に役立ちます。
抗酸化活性
チアゾール誘導体は、抗酸化特性を示すことが判明しています . それらは、体内の有害なフリーラジカルの中和に役立ちます。
抗炎症活性
チアゾール誘導体は、抗炎症薬の開発に使用されてきました . 例えば、抗炎症薬であるメロキシカムは、チアゾール部分を含んでいます . さらに、チアゾール部分を含む特定のインドール誘導体は、抗炎症および鎮痛活性を示しています .
作用機序
生化学分析
Biochemical Properties
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The thiazole ring, on the other hand, is involved in various biological activities, including antimicrobial and anti-inflammatory actions . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Cellular Effects
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . Additionally, the thiazole ring’s biological activities, such as anti-inflammatory effects, further contribute to its cellular impact .
Molecular Mechanism
The molecular mechanism of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine involves several binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, influencing enzyme inhibition or activation . The thiazole ring’s aromaticity and ability to undergo electrophilic and nucleophilic substitutions play a crucial role in its biological activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s stereogenicity can lead to different biological profiles over time . Additionally, the thiazole ring’s stability and degradation patterns contribute to its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. The pyrrolidine ring’s ability to modulate pharmacokinetic profiles is crucial in determining the compound’s dosage effects .
Metabolic Pathways
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s stereochemistry plays a significant role in its metabolic interactions . Additionally, the thiazole ring’s involvement in biological activities further affects its metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, affecting its localization and accumulation . The thiazole ring’s biological activities also play a role in its transport and distribution patterns .
Subcellular Localization
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. The pyrrolidine ring’s stereochemistry influences its subcellular localization . Additionally, the thiazole ring’s biological activities contribute to its localization within cells .
特性
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-1-3-10(5-6)7-9-2-4-11-7/h2,4,6H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQMNRPYHKUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)

![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)


![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1464885.png)
![3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464887.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)



![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
